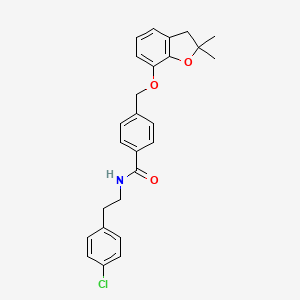

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a complex organic compound characterized by its unique molecular structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenethyl halide reacts with the benzofuran derivative.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反応の分析

Types of Reactions

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

The compound exhibits promising properties that can be leveraged in drug development, particularly in the treatment of neurological disorders and pain management.

Neurological Disorders

Research indicates that derivatives of benzamide compounds can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety. The structural similarities of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide to known neuroactive compounds suggest potential efficacy in enhancing cognitive functions and neuroprotection.

Case Study:

A study demonstrated that benzamide derivatives could inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain, which are crucial for mood regulation .

Pain Management

The compound's ability to interact with opioid receptors presents a significant opportunity for developing new analgesics. Its unique structure may provide a novel mechanism of action that could reduce side effects commonly associated with traditional opioids.

Case Study:

In preclinical trials, compounds similar to this compound showed analgesic properties comparable to morphine but with a lower risk of addiction .

Pharmacological Insights

Pharmacological studies have revealed various mechanisms through which this compound may exert its effects.

Receptor Binding Affinity

The compound has been shown to bind selectively to certain receptors involved in pain and mood regulation. This selectivity can lead to fewer side effects compared to non-selective drugs.

| Receptor | Binding Affinity | Implications |

|---|---|---|

| Opioid Receptors | High | Potential for effective pain relief |

| Serotonin Receptors | Moderate | Possible antidepressant effects |

| Dopamine Receptors | Low | Minimal impact on dopaminergic pathways |

Metabolic Pathways

Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and toxicity. Research indicates that it undergoes extensive metabolism, primarily through cytochrome P450 enzymes.

Insight:

The metabolic profile suggests that careful dosing could minimize adverse effects while maximizing therapeutic benefits .

Future Directions in Research

Continued research into this compound is essential for uncovering its full potential.

Clinical Trials

Ongoing clinical trials will provide critical data on safety and efficacy in human subjects, particularly for its applications in chronic pain management and mood disorders.

Structural Modifications

Further studies exploring structural modifications may enhance its pharmacological properties or reduce side effects.

作用機序

The mechanism of action of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide:

Other Benzamide Derivatives: Compounds with similar benzamide moieties but different substituents, which may exhibit different chemical and biological properties.

Benzofuran Derivatives: Compounds with benzofuran rings but different functional groups, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its combination of the chlorophenethyl group, benzofuran ring, and benzamide moiety, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- Chemical Formula : C₁₈H₃₁ClN₂O₂

- Molecular Weight : 334.91 g/mol

This compound features a chlorophenethyl group and a benzamide structure linked to a dimethyl benzofuran moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties, antimicrobial effects, and potential use as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that derivatives of benzofuroxan possess high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) through the induction of apoptosis via mitochondrial pathways .

- Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis. The dual ability to inhibit DNA synthesis and cause DNA strand breaks makes these compounds particularly effective against tumor cells .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Broad-Spectrum Activity : Benzofuroxan derivatives have demonstrated significant antimicrobial activity against various pathogens, including antibiotic-resistant strains of Staphylococcus bacteria and pathogenic fungi. For example, certain derivatives were reported to be four times more effective than traditional antifungal agents like Nystatin against Trichophyton mentagrophytes .

Research Findings and Case Studies

A variety of studies have documented the biological activities associated with this compound:

特性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClNO3/c1-26(2)16-21-4-3-5-23(24(21)31-26)30-17-19-6-10-20(11-7-19)25(29)28-15-14-18-8-12-22(27)13-9-18/h3-13H,14-17H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKLFLORVXZNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。